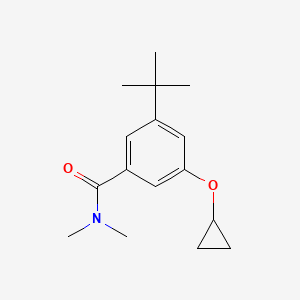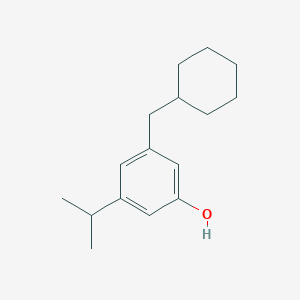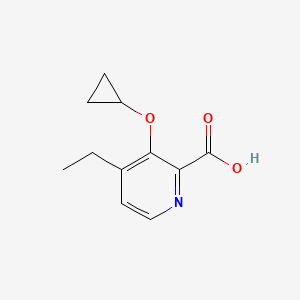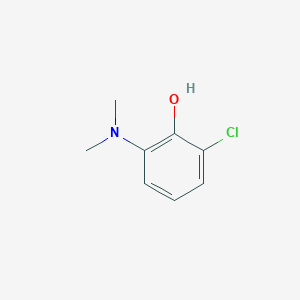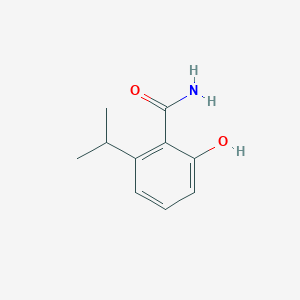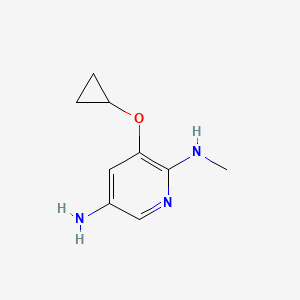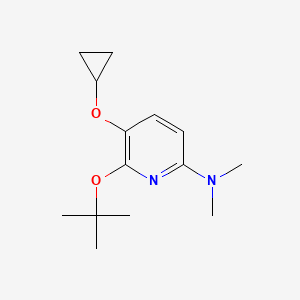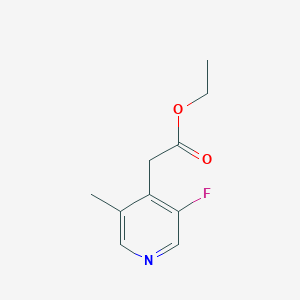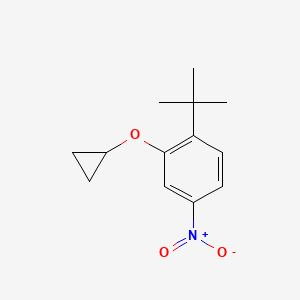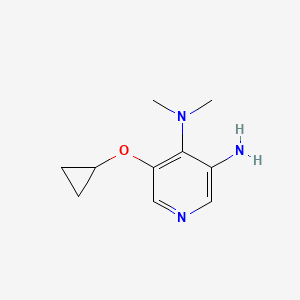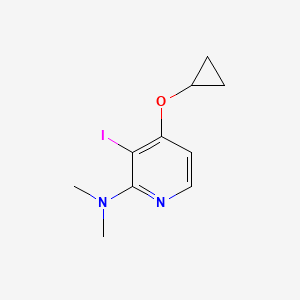
4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.126 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the amination of 3-iodo- and 3-bromopyridines in the presence of copper iodide . Another method includes the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide . These methods provide high yields of the target product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include copper iodide, trifluoromethanesulfonic acid, and dimethylformamide . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyridines, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a catalyst in various chemical reactions, facilitating the formation of desired products. The molecular pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropoxy-4-iodo-N,N-dimethylpyridin-2-amine: Similar in structure but with different positioning of the iodine and cyclopropoxy groups.
N,N-Dimethylpyridin-4-amine: Lacks the cyclopropoxy and iodine groups, making it less reactive in certain chemical reactions.
Uniqueness
4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine is unique due to the presence of both the cyclopropoxy and iodine groups, which confer distinct chemical properties and reactivity. This makes it valuable in various scientific research applications where specific reactivity is required.
Propriétés
Formule moléculaire |
C10H13IN2O |
|---|---|
Poids moléculaire |
304.13 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-iodo-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H13IN2O/c1-13(2)10-9(11)8(5-6-12-10)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
ANMRXYUFJFZDSO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=CC(=C1I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


